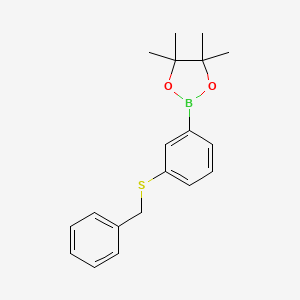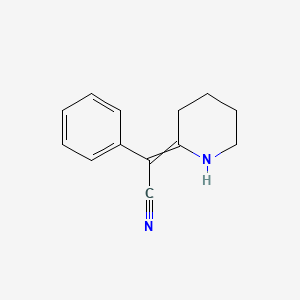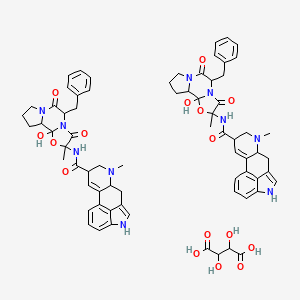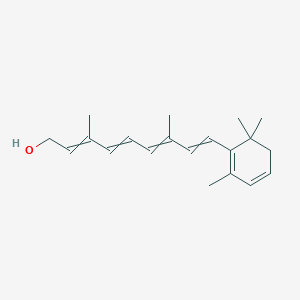![molecular formula C14H18O2 B12509195 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane](/img/structure/B12509195.png)
5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane is a complex organic compound with the molecular formula C14H18O2. It is known for its unique hexacyclic structure, which includes multiple oxygen atoms and a highly strained ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the hexacyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in scaling up the synthesis process. when produced, it is typically done in specialized chemical manufacturing facilities with advanced equipment to handle the stringent reaction conditions required .
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
5,12-Dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of strained ring systems and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes due to its unique structure and reactivity
Mécanisme D'action
The mechanism of action of 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane involves its interaction with various molecular targets. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved in these interactions are still under investigation, but they may include modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,12-Dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane (mixture of isomers): This is a mixture of isomers of the compound, which may have slightly different properties and reactivity.
Dodecahydro-2,6-methano-2H-oxireno[3’,4’]cyclopenta[1’,2’6,7]naphth[2,3-b]oxirene: Another similar compound with a slightly different structure but similar chemical properties
Uniqueness
What sets this compound apart from similar compounds is its highly strained hexacyclic structure, which imparts unique reactivity and stability characteristics.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane |
InChI |
InChI=1S/C14H18O2/c1-5-6-2-10-11(15-10)3-7(6)8(1)13-9(5)4-12-14(13)16-12/h5-14H,1-4H2 |
Clé InChI |
VXWWOFOHDQIOQF-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3CC4C(O4)CC3C1C5C2CC6C5O6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12509120.png)
![1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate](/img/structure/B12509122.png)

![4-(Benzyloxy)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B12509127.png)
![3-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12509128.png)
![(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate](/img/structure/B12509135.png)
![6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12509146.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid](/img/structure/B12509152.png)


![2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B12509167.png)

![2,4-Dimethyl-6-[6-(oxan-4-yl)-1-(1-phenylethyl)imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one](/img/structure/B12509203.png)
